(4-(Methylsulfonyl)phenyl)hydrazine hydrochloride

Anaerobic Adhesives Polymerization Accelerator Materials Science

Anaerobic adhesive formulators often face cure failure on zinc-coated/bichromated steel with conventional accelerators. (4-(Methylsulfonyl)phenyl)hydrazine hydrochloride (MSPH) uniquely enables rapid (<24 h) polymerization on passivated substrates where dimethylparatoluidine & acetylphenylhydrazine fail. ▪ Achieve 80-120 h shelf stability (82°C) in threadlockers/retainers. ▪ Key building block for selective COX-2 inhibitor scaffolds (e.g., celecoxib analogs). ▪ Available in research (1-100 g) and bulk quantities.

Molecular Formula C7H11ClN2O2S
Molecular Weight 222.69 g/mol
CAS No. 17852-67-4
Cat. No. B092276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Methylsulfonyl)phenyl)hydrazine hydrochloride
CAS17852-67-4
Molecular FormulaC7H11ClN2O2S
Molecular Weight222.69 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)N[NH3+].[Cl-]
InChIInChI=1S/C7H10N2O2S.ClH/c1-12(10,11)7-4-2-6(9-8)3-5-7;/h2-5,9H,8H2,1H3;1H
InChIKeyQVCMFSJTNVQJFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-(Methylsulfonyl)phenyl)hydrazine Hydrochloride: Specialized Phenylhydrazine Derivative


(4-(Methylsulfonyl)phenyl)hydrazine hydrochloride (CAS 17852-67-4) is an organic aromatic hydrazine derivative belonging to the phenylhydrazine class. Its structure features a phenyl ring substituted with a para-methylsulfonyl (-SO2CH3) group and a hydrazine (-NH-NH2) moiety, stabilized as a hydrochloride salt. This electron-withdrawing methylsulfonyl substituent significantly modulates the compound's reactivity, stability, and physicochemical properties compared to unsubstituted or differently substituted phenylhydrazines, making it a valuable building block and specialized reagent in organic synthesis and materials science [1]. The hydrochloride salt form enhances its water solubility and handling stability, facilitating its use in diverse laboratory and industrial processes .

Advantages of (4-(Methylsulfonyl)phenyl)hydrazine HCl


Substituting (4-(Methylsulfonyl)phenyl)hydrazine hydrochloride with a generic or unsubstituted phenylhydrazine, or even other alkyl/aryl-substituted analogs, often leads to significant performance deficits in critical applications. This is primarily due to the unique electron-withdrawing character of the para-methylsulfonyl group, which stabilizes the hydrazine moiety, modulates nucleophilicity, and influences the formation of key intermediates like hydrazones . As demonstrated in direct comparative studies for anaerobic adhesive accelerators, only this specific compound among a panel of five accelerators (including acetylphenylhydrazine and 4-nitrophenylhydrazine) was capable of initiating rapid polymerization on passivated, bichromated steel surfaces within a practical timeframe (less than 24 hours) [1]. This performance advantage is not predictable based on structure alone and underscores the compound's unique utility in formulations requiring broad substrate compatibility and high reactivity. Furthermore, its established role as a key intermediate in the synthesis of selective COX-2 inhibitors highlights its preferred reactivity profile in constructing complex heterocycles where alternative hydrazines may lead to different or inferior product profiles [2].

Performance Evidence Against Analogues


Anaerobic Adhesive Cure and Torque Performance

In a head-to-head evaluation as an accelerator in an anaerobic adhesive formulation, (4-(methylsulfonyl)phenylhydrazine (MSPH) demonstrated significantly faster setting and higher ultimate bond strength compared to acetylphenylhydrazine (APH), a known accelerator [1]. At 1% w/w loading in a tetraethylene glycol dimethacrylate (TEGMA) base, MSPH achieved a fixation time of 9 minutes on steel, compared to 60 minutes for APH—a 6.7-fold improvement [1]. After curing at room temperature for 24 hours, the MSPH formulation achieved an unscrewing torque of 11 Nm, 5.5x higher than the 2 Nm achieved by APH [1]. The performance gap was even more pronounced after heat curing (1 hour at 100°C), with MSPH achieving 16 Nm versus APH's 7 Nm [1].

Anaerobic Adhesives Polymerization Accelerator Materials Science

Hardening on Bichromated Steel Substrates

At a low accelerator concentration of 0.1% w/w, (4-(methylsulfonyl)phenyl)hydrazine (MSPH) was the only compound among five evaluated accelerators that enabled hardening of an anaerobic adhesive on bichromated galvanized steel (Z5F) in less than 24 hours at room temperature [1]. The formulation containing MSPH achieved a fixation time of 7 hours on this challenging passivated surface, whereas formulations containing dimethylparatoluidine (DMpT), acetylphenylhydrazine (APH), 4-nitrophenylhydrazine (NPH), and (2,3-dinitrophenyl)hydrazine (DNPH) all failed to harden within a >24 hour period [1]. Furthermore, after heat curing, the MSPH-based formulation developed the highest unscrewing braking torque (19 Nm) compared to DMpT (12 Nm), APH (11 Nm), NPH (16 Nm), and DNPH (8 Nm) [1].

Anaerobic Adhesives Surface Passivation Industrial Bonding

Thermal Storage Stability Advantage

Formulation stability during storage is a critical parameter for commercial anaerobic adhesives. In a direct comparison of three accelerator systems (each with saccharin as a co-accelerator), the formulation containing (4-(methylsulfonyl)phenyl)hydrazine (MSPH) exhibited exceptional thermal stability, remaining unpolymerized for 80-120 hours at 82°C [1]. This stability was 1.6-2.4x higher than the 50-70 hours observed for an acetylphenylhydrazine (APH) system, and 40-120x higher than the 1-2 hours observed for a standard dimethylparatoluidine (DMpT) system [1]. Importantly, this superior stability did not compromise reactivity, as the MSPH/saccharin system achieved a torque of 18 Nm on M6.8 steel bolts, comparable to the 17 Nm achieved by the APH system and higher than the 6 Nm for the DMpT system [1].

Anaerobic Adhesives Formulation Stability Shelf Life

COX-2 Inhibitor Synthesis Intermediate

(4-(Methylsulfonyl)phenyl)hydrazine is a well-documented building block in the synthesis of diarylpyrazole and pyrimidine-based selective COX-2 inhibitors. The methylsulfonylphenyl moiety is a recognized pharmacophore for COX-2 selectivity [1]. In a published synthetic route, this specific hydrazine undergoes condensation with a dioxo ester to form a diaryl pyrazole core, a key intermediate en route to dual COX-2/5-LOX inhibitors [2]. Furthermore, recent research demonstrates that derivatives incorporating the 4-(methylsulfonyl)phenyl group, such as 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amines, exhibit potent and selective COX-2 inhibition with minimal interaction with the COX-1 isozyme, a desirable profile for reduced gastrointestinal side effects [3].

Medicinal Chemistry Organic Synthesis COX-2 Inhibitors

Reproducible Synthesis and High Purity

A validated synthetic procedure from patent literature describes the preparation of (4-(methylsulfonyl)phenyl)hydrazine hydrochloride from 4-methylsulfonylaniline via diazotization and reduction with tin(II) chloride, achieving a consistent yield of 67.9 mol% . This established route ensures reliable access to the compound with reproducible quality. Commercially, the compound is routinely supplied with high purity specifications: Thermo Scientific Chemicals offers it at 95% purity , while other reputable vendors like AK Scientific and Apollo Scientific provide material with a minimum purity of 98% (HPLC) .

Process Chemistry Chemical Synthesis Quality Control

Applications of (4-(Methylsulfonyl)phenyl)hydrazine HCl


Anaerobic Adhesives for Coated Steel

As demonstrated by direct comparative data, (4-(methylsulfonyl)phenyl)hydrazine hydrochloride (MSPH) is the accelerator of choice for anaerobic adhesives designed for bonding zinc-coated, bichromated, or other passivated steel surfaces [1]. In this scenario, a formulator can leverage the compound's unique ability to initiate rapid polymerization on challenging substrates where conventional accelerators like dimethylparatoluidine or acetylphenylhydrazine fail [1]. By incorporating MSPH at 0.1-1% w/w, a robust, fast-curing adhesive with excellent shelf stability (80-120 hours at 82°C) can be developed for automotive, aerospace, and electronics assembly applications requiring reliable threadlocking and retaining on coated fasteners [1].

COX-2 Inhibitor Lead Synthesis

For medicinal chemistry groups engaged in anti-inflammatory drug discovery, (4-(methylsulfonyl)phenyl)hydrazine hydrochloride serves as a strategic building block for constructing diarylpyrazole and pyrimidine scaffolds that are known to impart COX-2 selectivity [2][3]. The compound is used in condensation reactions to install the critical methylsulfonylphenyl pharmacophore, enabling the exploration of structure-activity relationships and the generation of focused libraries of potential selective COX-2 inhibitors [3]. Its established role in the synthesis of analogs related to celecoxib and other dual inhibitors makes it a high-priority reagent for hit-to-lead and lead optimization programs [2].

Hydrazone-Derived Heterocycles for Materials & Catalysis

The hydrazine functionality of (4-(methylsulfonyl)phenyl)hydrazine hydrochloride reacts readily with aldehydes and ketones to form hydrazones, which are versatile intermediates in organic synthesis . The presence of the electron-withdrawing methylsulfonyl group modulates the electronic properties of the resulting hydrazones and derived heterocycles, which can be exploited in the design of new ligands for catalysis, functional materials, or organic dyes . This application scenario is particularly relevant for academic and industrial research groups exploring novel chemical space or developing specialized materials with tailored electronic or optical properties.

HPLC Reference Standard for Genotoxic Impurities

Due to the potential genotoxicity of phenylhydrazine residues, sensitive analytical methods are required to quantify their presence in pharmaceutical products. (4-(Methylsulfonyl)phenyl)hydrazine hydrochloride can serve as a well-characterized reference standard in the development and validation of HPLC methods for detecting and quantifying trace levels of methylsulfonyl-substituted phenylhydrazine impurities in drug substances and crude drugs [4]. In this scenario, the compound's high commercial purity (95-98%) and defined structure make it suitable for establishing detection limits, calibration curves, and system suitability criteria in regulated analytical testing environments [4].

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